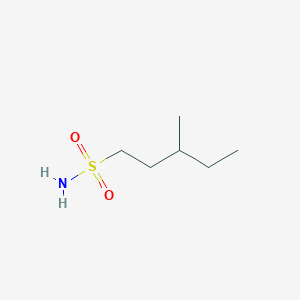

3-Methylpentane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H15NO2S |

|---|---|

Molecular Weight |

165.26 g/mol |

IUPAC Name |

3-methylpentane-1-sulfonamide |

InChI |

InChI=1S/C6H15NO2S/c1-3-6(2)4-5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |

InChI Key |

FFRJFWJCSBACIR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCS(=O)(=O)N |

Origin of Product |

United States |

Diastereomeric Salt Crystallization:this Classical Resolution Method Involves Reacting the Racemic Sulfonamide with a Chiral Resolving Agent to Form a Pair of Diastereomeric Salts.rsc.orgsince Diastereomers Possess Different Physical Properties, Including Solubility, They Can Often Be Separated by Fractional Crystallization.rsc.org

Process:

The racemic 3-methylpentane-1-sulfonamide, which is weakly acidic, is reacted with an enantiomerically pure chiral base (e.g., brucine, strychnine, or a synthetic chiral amine like (R)-1-phenylethanamine) in a suitable solvent. rsc.org

This reaction forms a mixture of two diastereomeric salts: [(R)-sulfonamide·(R)-base] and [(S)-sulfonamide·(R)-base].

Due to differences in their crystal lattice energies, one diastereomer will typically be less soluble and precipitate out of the solution first.

The precipitated salt is isolated by filtration.

Finally, the pure enantiomer of the sulfonamide is recovered by treating the separated diastereomeric salt with a strong acid to break the salt and remove the chiral base. organic-chemistry.org

Chiral Chromatography:high Performance Liquid Chromatography Hplc Using a Chiral Stationary Phase Csp is a Powerful Analytical and Preparative Technique for Separating Enantiomers.nih.gov

Derivatization of this compound

The functional groups of this compound—the sulfonamide nitrogen and the pentane (B18724) backbone—offer sites for further chemical modification. Derivatization can be used to create analogues with altered physical, chemical, or biological properties.

The nitrogen atom of the primary sulfonamide group is nucleophilic and can undergo various reactions to form N-substituted derivatives.

N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen can be achieved through several methods. A common approach is reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate. nih.gov Lewis acids like FeCl₃ and ZnCl₂ can also catalyze the alkylation of sulfonamides with alkyl halides. dnu.dp.ua Another powerful method is the Mitsunobu reaction, which allows for the alkylation of sulfonamides using an alcohol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This reaction is particularly useful for its mild conditions. nih.gov

Reductive Amination: This two-step, one-pot process involves reacting the primary sulfonamide with an aldehyde or ketone to form an intermediate N-sulfonyl imine, which is then reduced in situ to the corresponding N-alkyl sulfonamide. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.comorganic-chemistry.org

N-Acylation (Amidation): The sulfonamide nitrogen can be acylated to form an N-acylsulfonamide (a sulfonylimide). This is typically accomplished by reacting this compound with an acyl chloride or a carboxylic anhydride. researchgate.net The reaction can be catalyzed by Lewis acids, such as copper(II) triflate (Cu(OTf)₂) or bismuth(III) salts, to proceed efficiently under mild conditions. tandfonline.comresearchgate.net

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl Halide + Base (e.g., K₂CO₃) | Secondary Sulfonamide (R-SO₂NHR') | Classic and widely used method. nih.gov |

| Mitsunobu Reaction | Alcohol + PPh₃ + DEAD/DIAD | Secondary Sulfonamide (R-SO₂NHR') | Mild conditions, stereochemical inversion at the alcohol carbon. nih.gov |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Sulfonamide | One-pot procedure, avoids over-alkylation. wikipedia.orgorganic-chemistry.org |

| N-Acylation | Acyl Chloride or Anhydride (± Lewis Acid Catalyst) | N-Acylsulfonamide (R-SO₂NHCOR') | Forms a more acidic sulfonamide derivative. researchgate.net |

Modifying the hydrocarbon backbone of this compound is challenging due to the inertness of C(sp³)–H bonds. However, several strategies can be employed to introduce new functional groups. nih.gov

Free-Radical Halogenation: This method involves reacting the compound with a halogen (typically Cl₂ or Br₂) under UV light or with a radical initiator. wikipedia.org This process is often unselective but follows a predictable reactivity order based on the stability of the resulting alkyl radical: tertiary C–H > secondary C–H > primary C–H. masterorganicchemistry.comchemistrysteps.com For the 3-methylpentane (B165638) chain, the tertiary C–H bond at the C3 position is the most likely site of initial halogenation. chemistrysteps.com Subsequent reactions on the resulting alkyl halide can introduce other functional groups.

Catalytic C–H Oxidation: Advanced catalytic systems can achieve more selective oxidation of C–H bonds. acs.org These reactions often use transition metal catalysts (e.g., based on iron, manganese, or palladium) and an oxidant (like H₂O₂ or O₂) to convert a C–H bond into a C-OH (alcohol) or C=O (ketone) group. researchgate.netchimia.chsemanticscholar.org The selectivity can be influenced by the catalyst design, with some systems favoring terminal positions while others favor more substituted carbons. illinois.eduacs.org

Carbene Insertion: Metal-catalyzed decomposition of diazo compounds generates highly reactive carbenes that can insert into unactivated C–H bonds. rsc.org This method can be used to form new C–C bonds on the pentane backbone, although controlling regioselectivity among the different types of C–H bonds (primary, secondary, tertiary) remains a significant synthetic challenge. rsc.org

Chemical Reactivity and Transformation Mechanisms of 3 Methylpentane 1 Sulfonamide

Nucleophilic Reactivity of the Sulfonamide Moiety

The nucleophilicity of the sulfonamide group is centered on the nitrogen atom, which bears a lone pair of electrons. However, the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂) significantly reduces the electron density on the nitrogen, making primary sulfonamides like 3-Methylpentane-1-sulfonamide only weakly nucleophilic. The reactivity of the nitrogen can be enhanced through deprotonation.

The hydrogen atoms on the nitrogen of a primary sulfonamide are acidic due to the inductive effect of the sulfonyl group and the resonance stabilization of the resulting conjugate base. The pKa of the N-H bond in primary alkylsulfonamides typically falls in the range of 10-11. This acidity allows for deprotonation by a suitable base to form a sulfonamidate anion.

The deprotonation of this compound can be achieved using a variety of bases, with the choice of base depending on the desired degree of deprotonation and the reaction conditions. Common bases used for this purpose include alkali metal hydroxides, alkoxides, and hydrides.

Once formed, the 3-methylpentane-1-sulfonamidate anion is a more potent nucleophile than the parent sulfonamide. The negative charge is delocalized between the nitrogen and the two oxygen atoms of the sulfonyl group, which stabilizes the anion. This anion can then participate in a range of reactions with electrophiles. The equilibrium of the deprotonation reaction is influenced by the strength of the base and the solvent used.

| Base | Solvent | Approximate pKa of Conjugate Acid | Outcome of Reaction |

| Sodium Hydroxide (NaOH) | Water | 15.7 | Partial deprotonation |

| Sodium Ethoxide (NaOEt) | Ethanol | 16 | Significant deprotonation |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | ~35 | Essentially complete deprotonation |

This table presents illustrative data on the deprotonation of a primary alkylsulfonamide based on general chemical principles.

The sulfonamidate anion generated from this compound can react with a variety of electrophiles. These reactions typically result in the formation of N-substituted sulfonamides. Common electrophiles include alkyl halides, acyl halides, and epoxides.

N-Alkylation: The reaction of the 3-methylpentane-1-sulfonamidate anion with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, proceeds via an Sₙ2 mechanism to yield the corresponding N-alkylated sulfonamide. The rate of this reaction is dependent on the nature of the alkyl halide, with primary halides reacting more readily than secondary or tertiary halides due to reduced steric hindrance.

N-Acylation: Acylation of the sulfonamidate anion can be achieved using acyl chlorides or anhydrides. This reaction is generally rapid and leads to the formation of N-acylsulfonamides. These products are of interest as they can serve as precursors to other functional groups.

The choice of reaction conditions, including solvent and temperature, can influence the yield and selectivity of these reactions. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to enhance the nucleophilicity of the anion.

| Electrophile | Product | Typical Reaction Conditions |

| Methyl Iodide (CH₃I) | N-Methyl-3-methylpentane-1-sulfonamide | NaH, THF, 0 °C to rt |

| Benzyl Bromide (BnBr) | N-Benzyl-3-methylpentane-1-sulfonamide | K₂CO₃, DMF, rt |

| Acetyl Chloride (CH₃COCl) | N-Acetyl-3-methylpentane-1-sulfonamide | Pyridine, CH₂Cl₂, 0 °C |

This table provides representative examples of reactions of a primary alkylsulfonamidate anion with various electrophiles.

Electrophilic Reactivity of this compound

While the sulfonamide nitrogen is typically nucleophilic, the sulfur atom of the sulfonyl group is electrophilic. The electron density at the sulfur atom is significantly reduced by the two highly electronegative oxygen atoms. This allows for nucleophilic attack at the sulfur center, although this generally requires harsh conditions and a strong nucleophile, often leading to cleavage of the S-N or S-C bond.

More commonly, the electrophilic character of sulfonamides is exploited in reactions where the sulfonamide acts as a leaving group or in rearrangement reactions. For instance, in the presence of strong acids, the sulfonamide can be protonated, making it a better leaving group. However, for a simple alkylsulfonamide like this compound, such reactions are not as prevalent as those involving the nucleophilic nitrogen.

Radical Reactions Involving this compound and its Derivatives

Sulfonamides and their derivatives can participate in radical reactions. The initiation of these reactions often involves the homolytic cleavage of a bond, which can be induced by heat, light, or a radical initiator. For instance, N-halogenated sulfonamides can serve as sources of nitrogen-centered radicals upon exposure to UV light or a radical initiator like AIBN (azobisisobutyronitrile).

These nitrogen-centered radicals can undergo a variety of transformations, including intramolecular hydrogen atom transfer (HAT) reactions, also known as the Hofmann-Löffler-Freytag reaction. In a hypothetical scenario, an N-chloro derivative of this compound could, upon radical initiation, undergo a 1,5-HAT, leading to the formation of a carbon-centered radical at the δ-position of the alkyl chain. This radical could then be trapped by a halogen to form a δ-halo-sulfonamide, which can subsequently cyclize to form a five-membered heterocyclic compound.

Radical cyclizations of unsaturated sulfonamides are also known. nih.gov For example, an N-alkenylsulfonamide can undergo radical-initiated cyclization to form cyclic products. nih.gov While this compound itself is saturated, derivatives containing unsaturation in the alkyl chain could be expected to undergo such transformations.

Mechanistic Investigations of Key Transformations

The mechanisms of the reactions involving sulfonamides have been studied to understand the reaction pathways and intermediates.

The mechanism of N-alkylation of sulfonamides has been established to proceed through a classical Sₙ2 pathway. Kinetic studies have shown that the reaction is second order, being first order in both the sulfonamidate anion and the alkyl halide. The stereochemistry at a chiral alkyl halide is inverted during the reaction, which is a hallmark of the Sₙ2 mechanism.

For radical reactions, mechanistic elucidation often involves trapping of intermediates and analysis of the product distribution. For instance, in the Hofmann-Löffler-Freytag reaction, the intermediacy of both nitrogen-centered and carbon-centered radicals has been supported by spectroscopic studies and by the stereochemical outcome of the reaction.

Computational studies, such as density functional theory (DFT) calculations, have also been employed to model the transition states and intermediates of these reactions, providing further insight into the reaction pathways and the factors that control reactivity and selectivity.

Transition State Analysis

The reactions of alkylsulfonamides, such as N-alkylation, typically proceed through a bimolecular nucleophilic substitution (S(_N)2) mechanism. In such a reaction, the sulfonamide nitrogen atom, acting as a nucleophile, attacks an electrophilic carbon atom of an alkylating agent. This process is characterized by a single, concerted transition state.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the properties of these transition states. Such analyses involve locating the first-order saddle point on the potential energy surface corresponding to the transition state. From this, key parameters such as activation energy ((\Delta G^\ddagger)), imaginary frequencies, and the geometric arrangement of the atoms can be determined.

For a representative S(_N)2 reaction involving an alkylsulfonamide like this compound, the transition state would exhibit a trigonal bipyramidal geometry at the electrophilic carbon center. In this arrangement, the nucleophile (the sulfonamide nitrogen) and the leaving group are positioned at the axial positions, approximately 180° from each other. The three substituents of the electrophilic carbon lie in a plane perpendicular to the axis formed by the incoming nucleophile and the departing leaving group.

The table below presents hypothetical, yet representative, data for the transition state analysis of the N-alkylation of a generic alkylsulfonamide, which serves as a model for this compound. This data is illustrative of the parameters typically obtained from DFT calculations.

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (ΔG‡) | 20 - 25 kcal/mol | The free energy barrier that must be overcome for the reaction to proceed. |

| N-C Bond Distance (Forming) | 2.0 - 2.5 Å | The distance between the nucleophilic nitrogen and the electrophilic carbon in the transition state. This bond is partially formed. |

| C-X Bond Distance (Breaking) | 2.2 - 2.8 Å | The distance between the electrophilic carbon and the leaving group (X) in the transition state. This bond is partially broken. |

| N-C-X Bond Angle | ~180° | The angle between the incoming nucleophile, the central carbon, and the departing leaving group, characteristic of an S(_N)2 transition state. |

| Imaginary Frequency | -300 to -500 cm-1 | A single negative frequency in the vibrational analysis, confirming the structure as a true transition state. It corresponds to the vibrational mode of the bond breaking and forming process. |

The electronic characteristics of the transition state are also of significant interest. Charge analysis would typically reveal a delocalization of negative charge across the nucleophile and the leaving group. The degree of bond formation and bond cleavage in the transition state can be assessed by examining the bond orders and distances. A synchronous transition state would exhibit roughly equal degrees of bond formation and cleavage. However, the nature of the alkylating agent, the solvent, and the specific structure of the alkylsulfonamide can lead to asynchronous transition states, where either bond formation or bond cleavage is more advanced.

Advanced Spectroscopic and Structural Elucidation of 3 Methylpentane 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 3-methylpentane-1-sulfonamide in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to assign every proton and carbon atom in the molecule, confirming its constitution and providing insights into its conformational preferences.

A comprehensive assignment of the ¹H and ¹³C NMR chemical shifts for this compound is fundamental. The predicted chemical shifts are influenced by the electron-withdrawing sulfonamide group and the alkyl chain's structure. Due to the chiral center at C3, the protons on the adjacent methylene (B1212753) group (C2 and C4) are diastereotopic and are expected to exhibit distinct chemical shifts and complex splitting patterns.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| 1 | ~3.10 (t) | ~55 |

| 2 | ~1.75 (m) | ~35 |

| 3 | ~1.50 (m) | ~34 |

| 4 | ~1.30 (m) | ~29 |

| 5 | ~0.90 (t) | ~11 |

| 3-CH₃ | ~0.92 (d) | ~19 |

| -SO₂NH₂ | ~4.80 (s, br) | - |

Note: Predicted values are based on standard chemical shift increments and data from analogous alkyl sulfonamides. Actual values may vary depending on the solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

Two-dimensional NMR experiments are indispensable for confirming the atomic connectivity within this compound. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons on C1 and C2, C2 and C3, C3 and its attached methyl group, C3 and C4, and finally C4 and C5, thus mapping the entire carbon backbone through the hydrogen atoms. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, allowing for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. researchgate.net

The flexible alkyl chain of this compound can adopt various conformations in solution. NMR spectroscopy can provide insights into the preferred rotamers. researchgate.netumich.edu The study of related sulfonamides has shown that even weak intramolecular interactions can influence conformational preferences. mdpi.com

Analysis of the vicinal coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra can be used to estimate the dihedral angles along the C-C bonds of the pentane (B18724) chain via the Karplus equation. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could reveal through-space proximities between protons, helping to build a three-dimensional model of the predominant conformation in solution. For example, NOE effects between the protons of the 3-methyl group and protons on the C1 and C5 positions could indicate a folded conformation.

Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. alevelchemistry.co.uk

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of this compound with high confidence. fiveable.memeasurlabs.com This technique can distinguish between compounds with the same nominal mass but different elemental compositions. ucla.edu For this compound (C₆H₁₅NO₂S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the measured value, typically with an accuracy of less than 5 ppm. fiveable.me

Theoretical Exact Mass for this compound

| Ion | Formula | Theoretical m/z |

| [M]⁺• | C₆H₁₅NO₂S | 165.08235 |

| [M+H]⁺ | C₆H₁₆NO₂S | 166.08962 |

| [M+Na]⁺ | C₆H₁₅NNaO₂S | 188.07157 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. nih.gov

The fragmentation of sulfonamides is well-documented and typically involves cleavage of the C-S and S-N bonds. nih.govresearchgate.net For this compound, the following fragmentation pathways are anticipated:

Loss of SO₂NH₂: Cleavage of the C1-S bond would result in the loss of the sulfamoyl radical (•SO₂NH₂) or the neutral molecule SO₂NH₃, leading to the formation of a 3-methylpentyl cation at m/z 85.

Loss of the Alkyl Chain: Cleavage of the C1-S bond with charge retention on the sulfonamide portion is also possible, though often less favorable for aliphatic sulfonamides.

Cleavage of the Alkyl Chain: Fragmentation of the alkyl side chain itself, such as the loss of an ethyl radical (•C₂H₅) from the 3-methylpentyl cation (m/z 85) to give an ion at m/z 57, or loss of a propyl radical (•C₃H₇) to yield an ion at m/z 43.

Predicted Key MS/MS Fragments for [C₆H₁₆NO₂S+H]⁺

| m/z (predicted) | Proposed Fragment | Origin |

| 85 | [C₆H₁₃]⁺ | [M+H - SO₂NH₃]⁺ |

| 57 | [C₄H₉]⁺ | [C₆H₁₃ - C₂H₅]⁺ |

| 43 | [C₃H₇]⁺ | [C₆H₁₃ - C₃H₆]⁺ |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Specific functional groups have characteristic vibrational frequencies, making these methods excellent for confirming the presence of the sulfonamide group in this compound.

The key vibrational modes for the sulfonamide group include the asymmetric and symmetric stretching of the S=O bonds, the S-N stretching, and the N-H stretching and bending vibrations. rsc.org

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H stretch | 3400-3200 (two bands) | 3400-3200 (often weak) |

| C-H stretch (alkyl) | 2960-2850 | 2960-2850 (strong) |

| S=O asymmetric stretch | ~1330 | ~1330 (weak) |

| S=O symmetric stretch | ~1160 | ~1160 (strong) |

| S-N stretch | ~900 | ~900 (moderate) |

| SO₂ deformation | ~580-540 | ~580-540 (moderate) |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

The sulfonamide group's geometry is typically a distorted tetrahedron around the sulfur atom. researchgate.net This arrangement, combined with the flexible 3-methylpentyl chain, would allow for various molecular conformations. The specific conformation adopted in the crystalline state is often a balance between intramolecular forces and the optimization of intermolecular interactions within the crystal lattice.

A hypothetical table of crystallographic parameters for a simple aliphatic sulfonamide is presented below to illustrate the type of data obtained from an X-ray diffraction study.

Table 1: Illustrative Crystallographic Data for a Model Aliphatic Sulfonamide

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8 |

| b (Å) | 10.2 |

| c (Å) | 14.5 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 845.2 |

Crystal Packing and Hydrogen Bonding Networks

The crystal packing of sulfonamides is largely dictated by the formation of robust hydrogen bonding networks. nih.gov The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (the N-H group) and a strong hydrogen bond acceptor (the two oxygen atoms). researchgate.net This dual functionality allows for the formation of predictable and stable intermolecular interactions that guide the assembly of molecules in the crystal.

In the case of this compound, the primary hydrogen bonding motif is expected to be the N-H···O interaction. These interactions can lead to the formation of several common supramolecular structures, or "synthons." One of the most prevalent is the formation of a centrosymmetric dimer, where two sulfonamide molecules are linked by a pair of N-H···O hydrogen bonds, creating a characteristic ring pattern. nih.gov Alternatively, these interactions can lead to the formation of one-dimensional chains, where molecules are connected in a head-to-tail fashion. acs.org

The aliphatic 3-methylpentyl group, while not participating in strong hydrogen bonding, would influence the crystal packing through weaker van der Waals interactions. The size and shape of this group would affect how the hydrogen-bonded dimers or chains pack together to form the final three-dimensional crystal lattice. nih.gov

Table 2: Typical Hydrogen Bond Geometries in Sulfonamide Dimers

| Donor (D) - H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |

|---|

Note: These are generalized values and can vary between different crystal structures.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. researchgate.net Each polymorph has a different arrangement of molecules in the crystal lattice and, consequently, different physicochemical properties, such as melting point, solubility, and stability. The sulfonamide functional group is well-known for its propensity to exhibit polymorphism. nih.govacs.org This is due to the conformational flexibility of the molecule and the various strong hydrogen-bonding patterns it can adopt. researchgate.net

For this compound, it is highly probable that different polymorphs could be obtained by varying crystallization conditions such as the solvent, temperature, and rate of cooling. For instance, crystallization from a non-polar solvent might favor a particular packing arrangement, while a polar solvent could interact with the sulfonamide group and promote the formation of a different crystalline structure. rsc.org

The different polymorphs of this compound would likely arise from variations in the hydrogen bonding network (e.g., dimers vs. chains) or from different conformations of the flexible 3-methylpentyl tail. acs.org The existence of multiple stable or metastable crystal forms is a critical consideration in materials science and pharmaceutical development, as the properties of the solid can vary significantly between polymorphs. researchgate.net Studies on other sulfonamides have shown that even small changes in molecular structure can lead to significant differences in the observed polymorphic forms. researchgate.net

Computational Chemistry and Theoretical Studies on 3 Methylpentane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed description of the electronic structure and geometric parameters of a molecule. These calculations solve approximations of the Schrödinger equation to determine the energy and wavefunction of a system, from which numerous properties can be derived.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic properties of molecules. nih.govresearchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for a broad range of chemical systems, including sulfonamides. researchgate.netnih.gov For 3-Methylpentane-1-sulfonamide, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry to its lowest energy state. researchgate.net

These calculations yield precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's 3D structure. Furthermore, DFT is used to compute vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the presence of specific functional groups. nih.gov Key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) Note: This data is representative and based on typical values for similar sulfonamide structures calculated via DFT. Actual values would require specific computation for this molecule.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | S=O | 1.43 Å |

| S-N | 1.65 Å | |

| S-C | 1.78 Å | |

| C-C (alkyl) | 1.54 Å | |

| N-H | 1.01 Å | |

| Bond Angles | O=S=O | 120.5° |

| O=S-N | 107.0° | |

| O=S-C | 108.5° | |

| S-N-H | 115.0° | |

| Dihedral Angle | C-S-N-H | ~60° (gauche) or ~180° (anti) |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to approximating the exact solution of the Schrödinger equation. While more computationally demanding than DFT, they can offer higher accuracy for certain properties.

For sulfonamides, ab initio calculations are particularly valuable for studying conformational energetics. nih.gov The flexible alkyl chain of this compound, combined with rotations around the S-C and S-N bonds, gives rise to multiple conformers. researchgate.net High-level ab initio calculations can precisely determine the relative energies of these conformers, identifying the most stable structures and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions and properties. nih.gov These methods are also employed to model reaction pathways and transition states with high accuracy, providing a detailed picture of chemical reactivity.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic nature of molecules. uiuc.edu MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of atoms evolve over time. peerj.com This approach allows for the exploration of the conformational space available to a flexible molecule like this compound.

By simulating the molecule over nanoseconds or longer, MD can reveal the preferred conformations in various environments (e.g., in a vacuum, in water, or in a nonpolar solvent). access-ci.orgmdpi.com The simulations track the fluctuations of bond lengths, angles, and dihedral angles, providing a comprehensive view of the molecule's flexibility. The resulting trajectory can be analyzed to identify dominant conformational states and the transitions between them, offering insights into the molecule's behavior that complements the static picture from quantum calculations. peerj.commdpi.comnih.gov

Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting where and how a molecule is likely to react. For this compound, reactivity can be assessed using descriptors derived from DFT calculations. nih.gov The distribution of the HOMO and LUMO provides a map of the molecule's reactive sites. The HOMO region indicates where the molecule is most likely to donate electrons (nucleophilic attack), while the LUMO region shows where it is most likely to accept electrons (electrophilic attack). nih.gov

Global reactivity descriptors, often termed "conceptual DFT" parameters, can be calculated from the energies of these frontier orbitals. These descriptors quantify concepts like electronegativity, chemical hardness, and electrophilicity, providing a numerical basis for comparing the reactivity of different molecules. A small HOMO-LUMO energy gap generally signifies high reactivity. nih.gov More advanced simulation techniques, such as those that sample the reaction space, can be used to predict potential reaction pathways and products without prior assumptions, offering a powerful tool for discovering new chemistry. rsc.org

Table 2: Predicted Conceptual DFT Reactivity Descriptors for this compound Note: This data is illustrative, calculated from representative HOMO (~ -7.5 eV) and LUMO (~ -0.5 eV) energies for similar aliphatic sulfonamides.

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 7.5 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 0.5 | Energy released when an electron is added. |

| Energy Gap (η) | η = ELUMO - EHOMO | 7.0 | Indicates high kinetic stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.0 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 3.5 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.29 | Global electrophilic nature of the molecule. |

Computational Studies on Intermolecular Interactions

The way a molecule interacts with its neighbors governs its macroscopic properties, such as its melting point, boiling point, and solubility. The sulfonamide group (-SO₂NH₂) is a potent director of intermolecular interactions, as it contains hydrogen bond donors (the N-H group) and strong hydrogen bond acceptors (the two oxygen atoms). csic.es

Applications of 3 Methylpentane 1 Sulfonamide in Chemical Research

Role as a Building Block in Complex Molecule Synthesis

There is no available scientific literature detailing the use of 3-Methylpentane-1-sulfonamide as a building block in the synthesis of more complex molecules.

Formation of Macrocyclic Systems

No studies have been published that describe the incorporation of this compound into macrocyclic systems.

Construction of Heterocyclic Architectures

There are no documented instances of this compound being utilized in the construction of heterocyclic architectures.

Utilization as a Ligand in Metal-Catalyzed Reactions

No research has been found that investigates or reports the use of this compound as a ligand in any form of metal-catalyzed reaction.

Design and Synthesis of Chiral Sulfonamide Ligands

There is no information on the design or synthesis of chiral sulfonamide ligands derived from this compound.

Application in Asymmetric Catalysis (e.g., Aldol, Michael, Mannich Reactions)

Consistent with the lack of information on its use as a ligand, there are no reports of this compound being applied in asymmetric catalysis, including but not limited to Aldol, Michael, or Mannich reactions.

Precursor in Materials Science Research

No literature exists that points to the use of this compound as a precursor in the field of materials science.

Synthesis of Functionalized Polymers and Coatings

There is no available research detailing the use of this compound as a monomer or functionalizing agent in the synthesis of polymers and coatings.

Development of Responsive Materials Incorporating Sulfonamide Moieties

There is no available research on the incorporation of this compound into responsive materials to impart stimuli-responsive properties.

Future Research Directions and Perspectives for 3 Methylpentane 1 Sulfonamide

Exploration of Undiscovered Synthetic Pathways

The classical synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. wikipedia.org For an aliphatic sulfonamide like 3-Methylpentane-1-sulfonamide, this would traditionally involve the preparation of 3-methylpentane-1-sulfonyl chloride. Future research could focus on developing more efficient and sustainable synthetic routes that avoid harsh reagents.

Recent advancements in synthetic organic chemistry offer several intriguing possibilities. One promising avenue is the exploration of photocatalytic methods . These reactions can proceed under mild conditions, utilizing light to generate radical intermediates. A potential pathway could involve the photocatalytic coupling of a 3-methylpentane (B165638) precursor, a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an amine source. thieme-connect.com This approach would offer a modular and environmentally benign route to this compound and its derivatives.

Another area ripe for investigation is the use of transition-metal-catalyzed reactions . For instance, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of aromatic sulfonamides and could potentially be adapted for aliphatic systems. researchgate.net Research could focus on developing novel catalyst systems that are effective for the coupling of aliphatic fragments.

| Potential Synthetic Pathway | Key Features | Potential Advantages |

| Photocatalytic Coupling | Utilizes light energy, mild reaction conditions. | High functional group tolerance, reduced waste. |

| SO2 Surrogate Chemistry | Employs stable and easy-to-handle SO2 sources. | Avoids the use of gaseous sulfur dioxide. thieme-connect.com |

| Transition-Metal Catalysis | Enables novel bond formations. | Potential for high selectivity and yield. researchgate.net |

| Nitrogen-Centered Radical Approaches | Involves the generation and reaction of nitrogen-centered radicals. | Offers alternative reactivity and bond-forming strategies. rsc.org |

Advanced Catalytic Applications of this compound Derivatives

The sulfonamide moiety can act as a versatile ligand for transition metals, and sulfonamide-metal complexes have shown promise in catalysis. Future research should explore the synthesis of derivatives of this compound and their application as ligands in catalysis. The steric and electronic properties of the 3-methylpentyl group could influence the catalytic activity and selectivity of the resulting metal complexes.

One potential application is in asymmetric catalysis , where chiral sulfonamide-based ligands are used to induce enantioselectivity in chemical reactions. wikipedia.org By introducing chiral centers into the this compound scaffold, novel ligands for asymmetric transformations could be developed.

Furthermore, sulfonamide-chelated ruthenium alkylidene complexes have been investigated for their structural and reactivity properties. scilit.com The synthesis and characterization of analogous complexes featuring this compound derivatives could lead to the discovery of new catalysts with unique reactivity profiles.

Integration into Hybrid Material Systems

Hybrid materials, which combine organic and inorganic components, have garnered significant attention due to their tunable properties and diverse applications. Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. mdpi.com The incorporation of sulfonamide functionalities into the organic linkers of MOFs has been explored.

Future research could investigate the use of this compound derivatives as building blocks for novel MOFs. The aliphatic nature of the 3-methylpentyl group could impart unique properties to the resulting framework, such as hydrophobicity and specific guest-binding capabilities. The sulfonamide group itself can interact with metal ions, making it a suitable anchor point within the MOF structure. acs.org Such hybrid materials could find applications in areas like gas storage, separation, and catalysis. mdpi.com

| Hybrid Material System | Potential Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | As a component of the organic linker. | Gas storage and separation, catalysis. mdpi.comsemanticscholar.org |

| Polymer Composites | As a functional monomer or additive. | Enhanced thermal or mechanical properties. |

| Surface Functionalization | For modifying the properties of inorganic surfaces. | Altering hydrophobicity, creating binding sites. |

Detailed Understanding of Structure-Reactivity Relationships

A fundamental understanding of the relationship between a molecule's structure and its reactivity is crucial for the rational design of new functional molecules. For this compound, a systematic investigation into its structure-reactivity relationships is warranted.

Studies could explore how modifications to the 3-methylpentyl backbone or substitutions on the sulfonamide nitrogen affect the molecule's chemical and physical properties. For example, the acidity of the N-H bond in the sulfonamide group is a key parameter that influences its biological activity and its ability to coordinate to metal ions. openaccesspub.org The electron-donating nature of the alkyl group in this compound will influence this acidity.

The conformational flexibility of the 3-methylpentyl chain could also play a significant role in how the molecule interacts with other species. Detailed spectroscopic and crystallographic studies of this compound and its derivatives would provide valuable insights into their three-dimensional structures.

Synergistic Computational and Experimental Investigations

The combination of computational and experimental approaches can provide a powerful tool for understanding and predicting the properties of molecules. Future research on this compound should leverage this synergy.

Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic structure. nih.govkcl.ac.uk These computational predictions can then be validated and refined through experimental techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy. nih.gov

Such combined studies can provide a detailed picture of the molecule's conformational landscape, the nature of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential surface. tandfonline.com This information would be invaluable for understanding the reactivity of this compound and for designing new derivatives with specific desired properties. Molecular docking studies, a computational technique, could also be employed to predict how this compound and its derivatives might interact with biological targets. nih.gov

| Research Area | Experimental Techniques | Computational Methods |

| Structural Elucidation | X-ray Crystallography, NMR Spectroscopy | Density Functional Theory (DFT) Geometry Optimization |

| Spectroscopic Analysis | Infrared (IR) and Raman Spectroscopy, UV-Vis Spectroscopy | DFT Vibrational Frequency Calculations, TD-DFT |

| Reactivity Prediction | Kinetic Studies, Product Analysis | HOMO-LUMO Analysis, Molecular Electrostatic Potential (MEP) Mapping |

| Biological Interaction | In vitro assays | Molecular Docking Simulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.